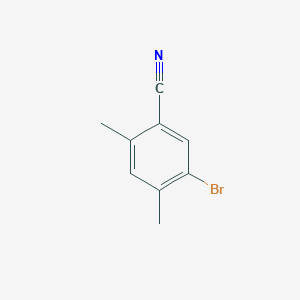
5-溴-2,4-二甲基苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,4-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and two methyl groups. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
科学研究应用
5-Bromo-2,4-dimethylbenzonitrile is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethylbenzonitrile typically involves the bromination of 2,4-dimethylbenzonitrile. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a solvent like acetic acid or carbon tetrachloride, and the reaction is conducted at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-2,4-dimethylbenzonitrile follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The process is designed to maximize yield and minimize by-products, ensuring high purity of the final product .
化学反应分析
Types of Reactions
5-Bromo-2,4-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, often at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically under reflux conditions.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 5-bromo-2,4-dimethylbenzoic acid or 5-bromo-2,4-dimethylbenzaldehyde.
Reduction: Formation of 5-bromo-2,4-dimethylbenzylamine.
作用机制
The mechanism of action of 5-Bromo-2,4-dimethylbenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
相似化合物的比较
Similar Compounds
2,4-Dimethylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-methylbenzonitrile: Has only one methyl group, affecting its steric and electronic properties.
5-Bromo-4-methylbenzonitrile: Similar structure but different positioning of the methyl group, influencing its reactivity and applications.
Uniqueness
5-Bromo-2,4-dimethylbenzonitrile is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .
属性
IUPAC Name |
5-bromo-2,4-dimethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESXHWNYAMOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)
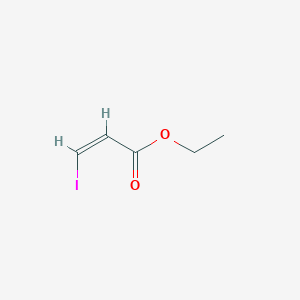
![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2529507.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)
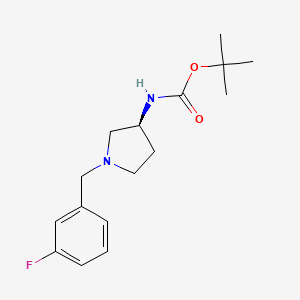
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)
![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)
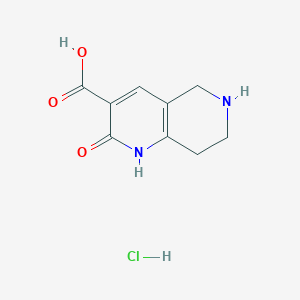
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)
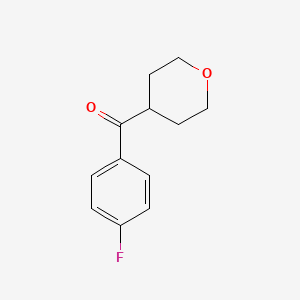
![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
